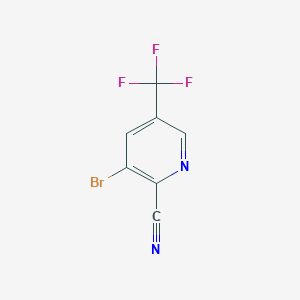

3-Bromo-5-(trifluoromethyl)picolinonitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF3N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEOJRPLKSKYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510460 | |

| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760207-85-0 | |

| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 3 Bromo 5 Trifluoromethyl Picolinonitrile and Its Precursors

Strategies for Introducing Bromine and Trifluoromethyl Groups

The core of synthesizing 3-Bromo-5-(trifluoromethyl)picolinonitrile revolves around the effective and regioselective introduction of the bromine atom and the trifluoromethyl group onto a picolinonitrile framework. The electron-withdrawing nature of both the nitrile and trifluoromethyl groups deactivates the pyridine (B92270) ring towards electrophilic substitution, while also directing incoming groups to specific positions, creating significant regiochemical challenges.

Achieving regioselective bromination on a substituted pyridine ring is a non-trivial task due to the complex interplay of electronic effects from existing substituents. Direct bromination of a picolinonitrile precursor requires careful control of reaction conditions to favor substitution at the 3-position.

Common brominating agents for such transformations include N-bromosuccinimide (NBS) or elemental bromine (Br₂), often in solvents like acetic acid or chloroform. However, direct electrophilic bromination of pyridine rings can suffer from a lack of selectivity. For instance, the electron-withdrawing cyano group on a picolinonitrile deactivates the ring but directs electrophiles to the 5-position, whereas an activating group could compete with this directing effect, complicating selective synthesis.

To overcome these challenges, milder and more selective brominating agents have been employed. One such strategy involves the use of tetrabutylammonium (B224687) tribromide (TBATB), which allows for a slow release of bromine, enhancing regioselectivity in the bromination of certain nitrogen heterocycles. nih.gov Another approach is to perform the bromination on a precursor molecule where the electronic properties are more favorable for 3-position substitution, followed by subsequent chemical modifications to install the other required functional groups.

| Reagent | Typical Conditions | Key Characteristics |

|---|---|---|

| N-Bromosuccinimide (NBS) | Acetic acid or Dichloromethane | Common electrophilic bromine source. |

| Bromine (Br₂) | Acetic acid, often with a Lewis acid catalyst (e.g., FeBr₃). | Strong brominating agent; selectivity can be an issue. |

| Tetrabutylammonium tribromide (TBATB) | Various organic solvents. | Mild reagent that provides a slow release of Br₂, potentially improving regioselectivity. nih.gov |

The introduction of a trifluoromethyl (CF₃) group is a key step in the synthesis of the target molecule and its precursors. The high electronegativity of the CF₃ group significantly influences the chemical and physical properties of the final compound. Various techniques have been developed for the trifluoromethylation of pyridine systems, which can be broadly categorized as electrophilic, radical, and transition metal-catalyzed methods.

Direct electrophilic trifluoromethylation of electron-deficient pyridine rings is challenging. However, innovative strategies have been developed to overcome this limitation. A notable method involves the temporary nucleophilic activation of the pyridine ring through hydrosilylation. chemrxiv.orgacs.orgresearchgate.net In this process, the pyridine derivative is first treated with a hydrosilane, which adds to the ring and forms an N-silyl enamine intermediate. chemrxiv.orgresearchgate.net This intermediate is significantly more electron-rich than the starting pyridine and can readily react with an electrophilic trifluoromethylating agent, such as a Togni or Umemoto reagent. chemrxiv.orgchemistryviews.org This reaction sequence achieves high regioselectivity, enabling the introduction of the CF₃ group at the 3-position of the pyridine ring. chemrxiv.orgacs.orgresearchgate.net

| Step | Reagents | Intermediate | Purpose |

|---|---|---|---|

| Activation | Hydrosilane (e.g., methylphenylsilane) with a catalyst (e.g., tris(pentafluorophenyl)borane). chemistryviews.org | N-silyl enamine. chemrxiv.orgresearchgate.net | Increases the nucleophilicity of the pyridine ring. chemrxiv.org |

| Trifluoromethylation | Electrophilic CF₃⁺ source (e.g., Togni Reagent I). researchgate.netchemistryviews.org | Trifluoromethylated enamine. chemrxiv.orgresearchgate.net | Introduces the CF₃ group selectively. |

| Rearomatization | Oxidant (e.g., DDQ). chemistryviews.org | Final 3-trifluoromethylated pyridine product. | Restores the aromaticity of the pyridine ring. |

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF₃), which then attacks the pyridine ring. A significant drawback of this approach is the high reactivity of the •CF₃ radical, which often leads to poor regioselectivity and the formation of a mixture of 2-, 3-, and 4-substituted isomers. researchgate.net

Despite this challenge, methods have been developed to generate •CF₃ radicals under controlled conditions. Reagents such as sodium triflinate (CF₃SO₂Na, Langlois' reagent) can serve as a source of trifluoromethyl radicals, often initiated by an oxidant or by photoredox catalysis. acs.orgnih.govacs.org For example, a light-mediated process using Langlois' reagent can achieve trifluoromethylation of pyridones, postulating the generation of a CF₃ radical that reacts at the most nucleophilic site. nih.gov Copper catalysts can also be used in combination with reagents like TBHP (tert-butyl hydroperoxide) and CF₃SO₂Na to generate •CF₃ radicals for the trifluoromethylation of various heterocycles. nih.gov

While the target molecule features a C-CF₃ bond, the reactivity of nitrogen-containing functional groups, such as nitriles and amines, towards trifluoromethylation is also a relevant area of study for precursor synthesis.

The direct trifluoromethylation of a nitrile group is a known transformation. Using trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride (B91410) source like tetrabutylammonium bifluoride (TBABF), nitriles can be converted into α,α-bistrifluoromethylated amines. thieme-connect.com This reaction proceeds under mild conditions and tolerates a range of functional groups. thieme-connect.com

For amine precursors, N-trifluoromethylation can be achieved using various reagents. For instance, N-trifluoromethylated hydroxylamines can be synthesized by the trifluoromethylation of nitrosoarenes using Langlois' reagent with a copper catalyst. acs.org Additionally, specialized N-trifluoromethyl hydroxylamine (B1172632) reagents have been designed for the direct incorporation of an N-CF₃ moiety into various substrates under photoredox catalysis. acs.org Studies have shown, however, that N-trifluoromethyl amines can be prone to hydrolysis, a factor to consider in synthetic design. nih.gov

Copper-catalyzed reactions are among the most effective methods for introducing a trifluoromethyl group onto an aromatic ring. nih.gov These methods can proceed through various mechanisms, including those involving the formation of a Cu-CF₃ intermediate or copper-mediated radical pathways. nih.govbeilstein-journals.org

A particularly powerful strategy for synthesizing compounds like this compound is the copper-catalyzed trifluoromethylation of a corresponding halopyridine precursor. For example, iodopyridines can be efficiently converted to their trifluoromethylated analogs using an in situ generated (trifluoromethyl)copper species. researchgate.net This species is typically formed from a combination of a copper(I) salt (e.g., CuI) and a trifluoromethyl source like TMSCF₃. researchgate.net This approach offers excellent regioselectivity, as the trifluoromethyl group specifically displaces the halogen atom. A plausible synthetic route to the target molecule could, therefore, involve the synthesis of a 3-bromo-5-iodopicolinonitrile intermediate, followed by a selective copper-catalyzed trifluoromethylation at the more reactive C-I bond.

| CF₃ Source | Copper Source | Substrate | Key Feature |

|---|---|---|---|

| TMSCF₃ | CuI | Iodopyridines | In situ generation of a "(trifluoromethyl)copper" reagent for selective displacement of iodide. researchgate.net |

| Togni's/Umemoto's Reagents | Various Cu(I) or Cu(II) salts | Aryl boronic acids, diazonium salts | Copper mediates a single electron transfer (SET) to generate CF₃ radicals or a CuCF₃ intermediate. nih.govbeilstein-journals.org |

| CF₃SO₂Na (Langlois' reagent) | Cu(OAc)₂ | Imidazoheterocycles | Copper-catalyzed generation of CF₃ radicals in the presence of an oxidant like TBHP. nih.gov |

Trifluoromethylation Techniques in Pyridine Systems

Synthesis of the Picolinonitrile Core Structure

The construction of the picolinonitrile framework is a critical step, often involving the strategic introduction of the cyano group onto a pre-functionalized pyridine ring.

The introduction of a nitrile group onto the pyridine ring is a versatile and widely employed transformation in organic synthesis. thieme-connect.de For precursors to this compound, this is often achieved through cyanation reactions of corresponding aryl halides.

One common approach is the palladium-catalyzed cyanation of (hetero)aryl halides. acs.org This method offers mild reaction conditions and broad functional group tolerance. nih.gov For instance, the cyanation of a (hetero)aryl bromide can be achieved using zinc cyanide (Zn(CN)₂) as the cyanide source in the presence of a palladium catalyst. acs.org Another effective, non-toxic cyanide source is potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O), which can be used with a palladium precatalyst and a suitable ligand in a dioxane/water solvent system. nih.gov

The Sandmeyer reaction provides a classical and robust method for introducing a cyano group by converting an aromatic amine to a diazonium salt, which is then displaced by a cyanide nucleophile, typically in the presence of a copper(I) salt. wikipedia.orgbyjus.comorganic-chemistry.org This reaction is particularly useful for synthesizing aryl nitriles from readily available anilines. nih.gov

The Rosenmund-von Braun reaction is another established method that involves the high-temperature reaction of an aryl halide with stoichiometric amounts of copper(I) cyanide. nih.gov While effective, modern advancements have led to the development of catalytic versions of this reaction, mitigating the need for large amounts of the copper cyanide reagent. nih.gov

Table 1: Comparison of Cyanation Methodologies

| Reaction | Typical Cyanide Source | Catalyst | Key Features |

|---|---|---|---|

| Palladium-Catalyzed Cyanation | Zn(CN)₂, K₄[Fe(CN)₆] | Palladium complexes | Mild conditions, high functional group tolerance |

| Sandmeyer Reaction | CuCN | Copper(I) salts | Utilizes aryl amines via diazonium salts |

| Rosenmund-von Braun Reaction | CuCN | Stoichiometric or catalytic copper(I) | Typically requires high temperatures |

The synthesis of the pyridine ring itself can be achieved through various cyclization strategies. One approach involves the construction of the pyridine ring from a trifluoromethyl-containing building block. nih.gov Alternatively, direct functionalization of a pre-existing pyridine ring is a common strategy.

Pyridine N-oxides are versatile intermediates in the functionalization of pyridine rings. scripps.eduwikipedia.orgarkat-usa.org The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution, allowing for the introduction of various functional groups at the 2- and 4-positions. wikipedia.org For example, treatment of a pyridine N-oxide with phosphorus oxychloride can introduce a chlorine atom, which can subsequently be displaced or serve as a handle for further transformations. wikipedia.org The N-oxide can be readily removed through deoxygenation at a later stage. arkat-usa.org

Synthesis of Key Precursors and Related Analogs

The synthesis of this compound often relies on the preparation of key precursors that already contain the desired trifluoromethyl and bromo substituents.

3-Bromo-5-(trifluoromethyl)pyridine (B1279140) is a crucial intermediate. uni.luatomfair.com Synthetic routes to this compound can start from pyridine derivatives. pipzine-chem.com One strategy involves the halogenation of a pyridine ring to introduce a bromine atom, followed by a trifluoromethylation reaction. pipzine-chem.com Conversely, a pyridine derivative already containing a trifluoromethyl group can be selectively brominated. pipzine-chem.com

A documented synthesis of a related compound, 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, involves a multi-step sequence starting from 2-chloro-3-trifluoromethyl-5-nitropyridine. This precursor undergoes reaction with diethyl malonate, followed by decarboxylation to yield 2-methyl-5-nitro-3-(trifluoromethyl)pyridine. Reduction of the nitro group to an amine, followed by a diazotization-bromination reaction, affords the final product. google.com

5-Amino-3-(trifluoromethyl)picolinonitrile is another important precursor. chemicalbook.comchemicalbook.comguidechem.comichemical.com A common synthetic route involves the reduction of the corresponding nitro compound, 5-nitro-3-(trifluoromethyl)picolinonitrile (B1321492). chemicalbook.comchemicalbook.com This reduction can be effectively carried out using iron powder in a mixture of ethyl acetate (B1210297) and acetic acid, with heating. chemicalbook.comechemi.com The reaction typically proceeds with high yield. chemicalbook.com Another method utilizes iron powder and hydrochloric acid in a mixed solvent system of ethanol (B145695) and ethyl acetate. chemicalbook.com

Table 2: Synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile from 5-Nitro-3-(trifluoromethyl)picolinonitrile

| Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Iron powder, Acetic acid | Ethyl acetate | Heated for 15 hours | 91% | chemicalbook.comechemi.com |

| Iron powder, HCl | Ethanol/Ethyl acetate (1:1) | Reflux for 12 hours | 95% | chemicalbook.com |

The synthesis of 5-nitro-3-(trifluoromethyl)picolinonitrile often starts from a precursor like 2-chloro-5-nitro-3-(trifluoromethyl)pyridine. smolecule.com The chlorine atom can be displaced by a cyano group using a substitution reaction, for example, with copper(I) cyanide. smolecule.com This transformation introduces the required nitrile functionality to yield the target compound. smolecule.compharmaffiliates.compharmacompass.com

Synthesis of 3-Bromo-5-(trifluoromethyl)aniline as an Intermediate

The synthesis of 3-Bromo-5-(trifluoromethyl)aniline is a critical step in the construction of more complex molecules, serving as a key precursor. One documented industrial-scale methodology involves a multi-step sequence starting from 4-bromo-2-trifluoromethylaniline. This process is designed to precisely install the required functional groups around the aniline (B41778) core through a series of classical organic transformations.

The process begins with the protection of the amino group in 4-bromo-2-trifluoromethylaniline via acetylation, typically using acetic anhydride (B1165640). The resulting acetanilide (B955) then undergoes nitration to introduce a nitro group onto the aromatic ring. Following nitration, the acetyl protecting group is removed by hydrolysis under acidic conditions. The subsequent key step is the deamination of the original amino group (now at position 4), which is accomplished through a diazotization reaction followed by reduction of the diazonium salt. Finally, the newly introduced nitro group is reduced to an amine, yielding the target compound, 3-Bromo-5-(trifluoromethyl)aniline.

A summary of this synthetic sequence is provided below:

Table 1: Multi-Step Synthesis of 3-Bromo-5-(trifluoromethyl)aniline| Step | Reaction | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Acetylation | Acetic Anhydride | Protection of the amino group |

| 2 | Nitration | Nitrating Agent (e.g., HNO₃/H₂SO₄) | Introduction of a nitro group |

| 3 | Deacetylation | Acid (e.g., HCl) | Removal of the acetyl protecting group |

| 4 | Deamination | Sodium Nitrite (B80452), Phosphorous Acid | Removal of the original amino group via a diazonium intermediate |

| 5 | Reduction | Iron powder, Acetic Acid | Reduction of the nitro group to the target aniline |

This structured approach allows for the controlled synthesis of the desired isomer, which is crucial for subsequent reactions where isomeric purity is paramount.

Synthesis of 5-Bromo-3-(trifluoromethyl)-2-pyridinecarbonitrile

The synthesis of 5-Bromo-3-(trifluoromethyl)-2-pyridinecarbonitrile, a key heterocyclic building block, can be achieved through a pathway involving the transformation of functional groups on a pre-formed pyridine ring. A plausible and referenced route originates from 2-bromo-5-nitro-3-(trifluoromethyl)pyridine (B1523400).

In the first step, a cyanation reaction is performed. The bromo group at the 2-position of 2-bromo-5-nitro-3-(trifluoromethyl)pyridine is displaced by a cyanide group. This is typically achieved using a cyanide source such as copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like dimethylacetamide (DMA), often with a ligand such as phenanthroline, at elevated temperatures (e.g., 160 °C). googleapis.com This reaction yields 5-nitro-3-(trifluoromethyl)pyridine-2-carbonitrile. googleapis.com

The subsequent step involves the reduction of the nitro group at the 5-position to an amino group. This transformation can be effectively carried out using reducing agents like iron powder in acetic acid, yielding 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile. googleapis.com

To arrive at the target 5-Bromo-3-(trifluoromethyl)-2-pyridinecarbonitrile, a Sandmeyer reaction is performed on the 5-amino intermediate. This well-established transformation involves diazotization of the amino group using sodium nitrite in the presence of a strong acid (e.g., hydrobromic acid) at low temperatures, followed by the introduction of bromine using a copper(I) bromide catalyst. This sequence replaces the amino group with a bromine atom, affording the final product.

Synthesis of 3-Bromo-5-hydroxypicolinonitrile

The preparation of 3-Bromo-5-hydroxypicolinonitrile can be accomplished via a Sandmeyer-type reaction starting from an appropriate aminopyridine precursor. A common starting material for this synthesis is 3-amino-5-bromopyridine, which allows for the introduction of the hydroxyl and nitrile functionalities in a controlled manner.

Catalytic Approaches in Synthesis

Modern organic synthesis heavily relies on catalytic methods to build molecular complexity efficiently. For the derivatization of this compound, transition-metal-catalyzed cross-coupling reactions are indispensable tools, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds at the bromine-substituted position.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are particularly powerful for creating diverse libraries of compounds from a common halo-aromatic intermediate. The bromine atom on the this compound ring is well-suited for such transformations.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. For a substrate like this compound, this reaction enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position.

While specific studies on this compound are not extensively detailed in readily available literature, the reaction conditions can be inferred from studies on structurally similar compounds, such as other brominated trifluoromethyl-pyridines. beilstein-journals.org The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like Pd(OAc)₂ or utilized as a pre-catalyst complex. The efficiency and success of the coupling are highly dependent on the choice of ligand. Sterically bulky, electron-rich phosphine (B1218219) ligands are often required, with common examples including XPhos, SPhos, or Buchwald's biaryl phosphine ligands. nih.gov A base, such as potassium carbonate, cesium carbonate, or potassium phosphate, is essential for the transmetalation step. The reaction is typically carried out in solvents like dioxane, toluene (B28343), or mixtures including water at elevated temperatures, sometimes with the aid of microwave irradiation to shorten reaction times. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines

| Component | Example | Role |

|---|---|---|

| Substrate | This compound | Electrophile |

| Coupling Partner | Arylboronic acid or ester | Nucleophile source |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, XPhosPdG2/G3 | Facilitates oxidative addition and reductive elimination |

| Ligand | XPhos, PPh₃, SPhos | Stabilizes and activates the palladium center |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Dioxane, Toluene, THF, DMF | Reaction medium |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of aryl amines from aryl halides. This reaction would enable the coupling of various primary or secondary amines to the 3-position of the this compound core.

The challenges associated with C-N coupling on electron-deficient heterocyclic systems containing coordinating groups (like the pyridine and nitrile nitrogens) require carefully optimized catalyst systems. nih.gov Modern Buchwald-Hartwig protocols utilize specialized palladium pre-catalysts, such as those based on the BrettPhos or RuPhos ligands, which are designed to be highly active and resistant to catalyst deactivation. nih.gov A strong, non-nucleophilic base is required, with lithium bis(trimethylsilyl)amide (LiHMDS) being a common choice for challenging substrates. The reaction is typically run in an anhydrous aprotic solvent like THF or toluene under an inert atmosphere. This methodology provides a direct route to N-substituted 3-amino-5-(trifluoromethyl)picolinonitrile (B2671205) derivatives, which are valuable intermediates in medicinal chemistry. wikipedia.orglibretexts.org

Compound Index

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Bromo-5-(trifluoromethyl)aniline |

| 4-bromo-2-trifluoromethylaniline |

| Acetic anhydride |

| 5-Bromo-3-(trifluoromethyl)-2-pyridinecarbonitrile |

| 2-bromo-5-nitro-3-(trifluoromethyl)pyridine |

| Copper(I) cyanide |

| Dimethylacetamide |

| Phenanthroline |

| 5-nitro-3-(trifluoromethyl)pyridine-2-carbonitrile |

| Iron powder |

| Acetic acid |

| 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile |

| Sodium nitrite |

| Hydrobromic acid |

| Copper(I) bromide |

| 3-Bromo-5-hydroxypicolinonitrile |

| 3-amino-5-bromopyridine |

| Palladium(II) acetate |

| Tris(dibenzylideneacetone)dipalladium(0) |

| XPhos |

| SPhos |

| Potassium carbonate |

| Cesium carbonate |

| Potassium phosphate |

| Dioxane |

| Toluene |

| Tetrahydrofuran |

| BrettPhos |

| RuPhos |

Palladium-Catalyzed Regioselective Alkylation

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds. A significant challenge, however, has been the development of mild and general methods for C–H alkylation. Recent research has introduced a palladium-catalyzed, ligand-directed C–H alkylation method that utilizes potassium organotrifluoroborates as alkylating agents in conjunction with manganese trifluoride (MnF₃) as an oxidant. nih.gov

This transformation is notable for its mild reaction conditions, typically running at temperatures between 25–40 °C in weakly acidic media, and its effectiveness in introducing methyl and primary alkyl groups onto substrates containing pyridine and amide directing groups. nih.gov The use of organoboron reagents is advantageous due to their low toxicity, cost-effectiveness, and wide availability. nih.gov

The proposed mechanism diverges from traditional cross-coupling cycles by avoiding the intermediacy of Pd(0). Instead, it is suggested that a strong oxidant, MnF₃, oxidizes Pd(II) intermediates to high-valent Pd(III) or Pd(IV) species. Carbon-carbon bond formation then occurs from these high-valent centers, a process known to proceed under mild conditions without requiring promoters like benzoquinone. nih.gov This approach successfully addresses several limitations of previous C–H alkylation processes. nih.gov The scope of the reaction includes the introduction of various alkyl chains, even those bearing functional groups such as phenyl, ester, ketone, and trifluoromethyl substituents. nih.gov

| Substrate | Alkylating Agent | Installed Alkyl Group | Yield (%) |

|---|---|---|---|

| Arylpyridine | Potassium Ethyltrifluoroborate | Ethyl | Efficient |

| Arylpyridine | Potassium n-Butyltrifluoroborate | n-Butyl | Efficient |

| Arylpyridine | Potassium n-Hexyltrifluoroborate | n-Hexyl | Efficient |

| Arylpyridine | Potassium Neopentyltrifluoroborate | Neopentyl | 40 |

Photocatalytic Strategies in Compound Synthesis

Photocatalysis has emerged as a powerful and sustainable strategy for forging chemical bonds, often under exceptionally mild conditions. Visible-light-promoted reactions, in particular, provide an alternative to traditional methods that may require harsh reagents or high temperatures. One such advanced methodology is the transition-metal-free perfluoroalkylation and cyclization reaction, which utilizes an organic photocatalyst. nih.gov

This strategy employs 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) (Acr⁺-Mes·ClO₄⁻) as a photocatalyst to synthesize a variety of perfluoroalkyl-substituted heterocycles at room temperature. nih.gov The reaction is typically irradiated with blue LEDs and can be scaled up, demonstrating its potential utility in pharmaceutical development. nih.gov In a model system, methylthiolated alkynone and sodium trifluoromethanesulfinate (CF₃SO₂Na) were converted into a trifluoromethylated thioflavone. nih.gov The versatility of this approach allows for the synthesis of other important heterocyclic structures, such as trifluoromethylated oxindoles and quinoline-2,4(1H,3H)-diones, from appropriate precursors. nih.gov

The development of such photocatalytic systems is significant as it provides a sustainable pathway for the synthesis of complex molecules, including those with fluorine-containing functional groups, which are of high interest in medicinal chemistry. nih.gov

| Substrate | Product | Yield (%) |

|---|---|---|

| N-(4-chlorophenyl)-N-methylmethacrylamide | Trifluoromethylated oxindole | 58 |

| N-(2-cyanophenyl)-N-methylmethacrylamide | Trifluoromethylated quinoline-2,4(1H,3H)-dione | 88 |

Iii. Chemical Reactivity and Transformation Studies of 3 Bromo 5 Trifluoromethyl Picolinonitrile

Reactivity of the Bromine Substituent

The bromine atom at the C-3 position of the picolinonitrile is the most common site for initial synthetic transformations. Its reactivity is significantly influenced by the electron-deficient nature of the pyridine (B92270) ring, which is further enhanced by the strong electron-withdrawing effects of the adjacent nitrile group and the trifluoromethyl group at the C-5 position.

Nucleophilic Aromatic Substitution Reactions

The pyridine ring in 3-Bromo-5-(trifluoromethyl)picolinonitrile is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the cumulative electron-withdrawing power of the ring nitrogen, the C-2 nitrile, and the C-5 trifluoromethyl group. These groups effectively stabilize the negative charge in the Meisenheimer intermediate, which is the rate-determining step of the reaction.

The general mechanism for the SNAr reaction proceeds via a two-step addition-elimination pathway:

Addition: A nucleophile attacks the electrophilic carbon atom bonded to the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyridine ring and is particularly stabilized by the ortho- and para-positioned electron-withdrawing groups.

Elimination: The aromaticity of the ring is restored by the departure of the bromide ion, which is a good leaving group, yielding the substituted product.

A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be employed to displace the bromine atom, providing a straightforward route to a diverse array of substituted picolinonitriles.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The carbon-bromine bond serves as an effective handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex molecules, including pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.org The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

For substrates like this compound, careful optimization of reaction conditions is crucial to achieve high yields and avoid side reactions, such as debromination. nih.gov Studies on structurally similar trifluoromethylated bromoheterocycles have demonstrated successful couplings using a variety of aryl and heteroaryl boronic acids. nih.gov

| Parameter | Typical Reagents/Conditions | Reference |

|---|---|---|

| Catalyst | Pd(PPh3)4, PdCl2(dppf), XPhosPdG2 | nih.govbeilstein-journals.org |

| Base | Na2CO3, K2CO3, Cs2CO3, K3PO4 | nih.govharvard.edu |

| Solvent | Dioxane, Toluene (B28343), THF, DMF (often with water) | nih.govharvard.edu |

| Temperature | 80-110 °C (conventional or microwave heating) | nih.gov |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for the synthesis of aryl amines from aryl halides. wikipedia.org It allows for the formation of a C-N bond between this compound and a wide range of primary or secondary amines. organic-chemistry.org The reaction mechanism is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.org The choice of ligand for the palladium catalyst is critical for the reaction's success and has been the subject of extensive development. libretexts.org

| Parameter | Typical Reagents/Conditions | Reference |

|---|---|---|

| Catalyst Precursor | Pd2(dba)3, Pd(OAc)2 | organic-chemistry.org |

| Ligand | BINAP, XPhos, SPhos, BrettPhos | libretexts.org |

| Base | NaOtBu, K2CO3, Cs2CO3 | libretexts.org |

| Solvent | Toluene, Dioxane, THF | libretexts.org |

Reactivity of the Trifluoromethyl Group

Electronic Effects on Ring Reactivity

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing substituents used in organic chemistry. Its effect is primarily inductive, stemming from the high electronegativity of the fluorine atoms. This strong -I effect significantly reduces the electron density of the pyridine ring.

This deactivation of the aromatic system makes electrophilic aromatic substitution reactions extremely difficult. Conversely, this electronic pull is key to the high reactivity of the C-3 bromine in SNAr reactions. By withdrawing electron density, the -CF3 group enhances the electrophilicity of the ring carbons and provides substantial stabilization for the negatively charged Meisenheimer complex formed during nucleophilic attack.

Stability and Transformations of C-CF3 Moieties

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Consequently, the trifluoromethyl group is exceptionally stable and generally inert to a wide range of chemical conditions. Transformations of the C-CF3 group itself are rare and require harsh reagents or specific activation. In the context of this compound, the -CF3 group's primary role is to modulate the electronic properties and reactivity of the molecule rather than to participate directly in chemical transformations. Its stability makes it a reliable substituent for designing molecules with specific electronic characteristics.

Reactivity of the Nitrile Group

The nitrile (-C≡N) group is a versatile functional group that can undergo a variety of chemical transformations. The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. Its reactivity is analogous to that of a carbonyl group.

Common transformations of the nitrile group in picolinonitrile derivatives include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields a picolinamide, while complete hydrolysis leads to the corresponding picolinic acid.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation over metal catalysts like Raney nickel or palladium.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic nitrile carbon to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone.

Cyclization Reactions: The nitrile group can act as an electrophile in intramolecular reactions, allowing for the construction of fused heterocyclic ring systems, which are valuable scaffolds in medicinal chemistry.

| Transformation | Product Functional Group | Typical Reagents |

|---|---|---|

| Hydrolysis (complete) | Carboxylic Acid | H3O+ or OH-, heat |

| Reduction | Primary Amine | LiAlH4; or H2, Raney Ni |

| Grignard Reaction | Ketone (after hydrolysis) | 1. R-MgBr; 2. H3O+ |

Hydrolysis and Derivatization Reactions

The nitrile functional group in this compound is a key site for hydrolysis and derivatization, providing access to a range of important carboxylic acid and amide derivatives.

Hydrolysis: The hydrolysis of the nitrile group can be achieved under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-bromo-5-(trifluoromethyl)picolinic acid. This transformation is a fundamental step in the synthesis of various biologically active molecules and advanced materials. The reaction typically proceeds in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, or a strong base like sodium hydroxide, often requiring elevated temperatures to drive the reaction to completion.

Derivatization to Amides: The nitrile can also be partially hydrolyzed to the corresponding amide, 3-bromo-5-(trifluoromethyl)picolinamide. This can be accomplished using controlled acidic or basic conditions, or through metal-catalyzed hydration reactions. Furthermore, the resulting amide can be further derivatized, for example, by reaction with N,N-dimethylformamide dimethyl acetal (B89532) to introduce new functionalities.

A summary of typical hydrolysis and derivatization reactions is presented in Table 1.

Table 1: Hydrolysis and Derivatization of this compound

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Full Hydrolysis | H₂SO₄ (aq), heat | 3-Bromo-5-(trifluoromethyl)picolinic acid |

| Full Hydrolysis | NaOH (aq), heat | 3-Bromo-5-(trifluoromethyl)picolinic acid |

Cyclization Reactions involving Nitrile Derivatives

The nitrile group of this compound is a versatile precursor for the construction of various heterocyclic rings through cyclization reactions. These reactions are of significant interest in medicinal chemistry for the synthesis of novel scaffolds.

Tetrazole Formation: A common cyclization reaction involves the [2+3] cycloaddition of an azide (B81097) source, such as sodium azide, to the nitrile group. This reaction leads to the formation of a tetrazole ring, yielding 5-(3-bromo-5-(trifluoromethyl)pyridin-2-yl)-1H-tetrazole. The reaction is often catalyzed by a Lewis acid, such as zinc chloride, or promoted by ammonium (B1175870) chloride. The strong electron-withdrawing groups on the pyridine ring can facilitate this cycloaddition.

Triazine Formation: While less common directly from the nitrile, derivatives of this compound can be utilized in the synthesis of triazine rings. For instance, the corresponding amidine, formed by the reaction of the nitrile with an amine, can undergo condensation with appropriate reagents to form a 1,3,5-triazine (B166579) core.

Table 2 outlines representative cyclization reactions involving the nitrile functionality.

Table 2: Cyclization Reactions of this compound

| Product Heterocycle | Reagents and Conditions | Product |

|---|---|---|

| Tetrazole | NaN₃, NH₄Cl, DMF, 120°C | 5-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)-1H-tetrazole |

Regioselectivity Challenges and Solutions in Functionalization

The presence of multiple reactive sites in this compound presents challenges in achieving regioselective functionalization. The pyridine ring has two carbon-hydrogen bonds and a carbon-bromine bond, all of which could potentially react. The nitrile group also offers a site for nucleophilic attack.

The primary challenge lies in selectively targeting either the C-Br bond at the 3-position or the C-H bonds at the 4- and 6-positions. The electron-withdrawing trifluoromethyl group at the 5-position and the nitrile group at the 2-position significantly influence the electron density of the pyridine ring, thereby affecting the regioselectivity of substitution reactions.

Nucleophilic Aromatic Substitution (SNA_r): The bromine atom at the 3-position is susceptible to nucleophilic aromatic substitution. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. Strong, hard nucleophiles may favor attack at other positions if activation occurs.

Palladium-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki-Miyaura and Sonogashira couplings are powerful tools for forming new carbon-carbon bonds at the site of the bromine atom. A key challenge is to prevent side reactions or coupling at other positions. The choice of catalyst, ligand, base, and solvent is crucial for controlling the regioselectivity. For instance, bulky phosphine (B1218219) ligands on the palladium catalyst can sterically hinder reaction at more crowded positions and favor coupling at the C-Br bond. nih.gov

Solutions for Regiocontrol:

Catalyst and Ligand Selection: In palladium-catalyzed reactions, the use of specific ligands can direct the reaction to the desired position. For example, sterically hindered ligands can favor oxidative addition at the less hindered C-Br bond. rsc.org

Reaction Conditions: Temperature, solvent, and the choice of base can significantly impact the regiochemical outcome of a reaction. Optimization of these parameters is often necessary to achieve high selectivity.

Directed Ortho-Metalation (DoM): While not directly applicable to the C-Br bond, this strategy can be used to functionalize the C-H bonds of the pyridine ring with high regioselectivity by using a directing group.

Table 3 summarizes some strategies to address regioselectivity challenges in the functionalization of this scaffold.

Table 3: Strategies for Regioselective Functionalization

| Reaction Type | Challenge | Potential Solution |

|---|---|---|

| Suzuki Coupling | Competing reaction at C-H positions | Use of bulky phosphine ligands (e.g., XPhos, SPhos) and careful optimization of base and solvent. |

| Sonogashira Coupling | Glaser coupling side-reaction | Controlled addition of reagents, use of copper co-catalysts, and specific ligand choice. nih.gov |

Iv. Advanced Spectroscopic and Structural Characterization of 3 Bromo 5 Trifluoromethyl Picolinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For derivatives of 3-Bromo-5-(trifluoromethyl)picolinonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR analyses provides a complete picture of the molecular environment.

The ¹H NMR spectrum of a picolinonitrile derivative is characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns of the protons on the pyridine (B92270) ring are highly sensitive to the nature and position of substituents.

In the case of this compound, two protons are attached to the pyridine ring at positions 4 and 6. The electron-withdrawing effects of the bromine, trifluoromethyl, and nitrile groups deshield these protons, shifting their resonances downfield. The proton at position 6 is expected to appear at a lower field than the proton at position 4 due to the influence of the adjacent nitrogen atom. A small coupling constant (⁴JHH) would be expected between these two meta-protons.

For a closely related compound, 5-Bromo-2-(trifluoromethyl)pyridine, the proton signals appear at δ 8.82 (d, J = 1.7 Hz, 1H), 8.05 (dd, J = 8.3, 1.7 Hz, 1H), and 7.61 (d, J = 8.3 Hz, 1H). rsc.org This data helps in predicting the spectral features for the title compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~8.3 - 8.5 | Doublet (d) or Doublet of quartets (dq) | ~2.0 (⁴JHH) |

| H-6 | ~8.9 - 9.1 | Doublet (d) or Doublet of quartets (dq) | ~2.0 (⁴JHH) |

Note: Data are predictive and based on analyses of similar structures.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the attached substituents. The carbon atom of the trifluoromethyl group (CF₃) typically appears as a quartet due to coupling with the three fluorine atoms (¹JCF), while the carbon of the nitrile group (-CN) appears in the 115-120 ppm range.

For a similar structure, 5-Bromo-2-(trifluoromethyl)pyridine, the carbon attached to the trifluoromethyl group shows a quartet with a large coupling constant (J = 34.3 Hz). rsc.org The carbons bonded to bromine and the CF₃ group are expected to have distinct chemical shifts. The carbon atom C-2, attached to the electron-withdrawing nitrile group, will also be significantly deshielded.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constant (J, Hz) |

| C-2 (CN) | ~135 - 140 | Singlet (s) | - |

| C-3 (C-Br) | ~120 - 125 | Quartet (q) | Small (³JCF) |

| C-4 | ~140 - 145 | Quartet (q) | Small (³JCF) |

| C-5 (C-CF₃) | ~130 - 135 | Quartet (q) | Large (²JCF) |

| C-6 | ~150 - 155 | Singlet (s) | - |

| CN | ~115 - 117 | Singlet (s) | - |

| CF₃ | ~120 - 123 | Quartet (q) | Large (¹JCF ~275 Hz) |

Note: Data are predictive and based on analyses of similar structures. rsc.org

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The trifluoromethyl group in this compound is expected to appear as a sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift provides a clear diagnostic signal for the presence and electronic environment of the CF₃ group. For many trifluoromethyl-substituted pyridines, this signal appears in the range of δ -65 to -70 ppm relative to a CFCl₃ standard. rsc.org For instance, the ¹⁹F NMR signal for 5-Bromo-2-(trifluoromethyl)pyridine is observed at δ -67.9 ppm. rsc.org Any coupling to the aromatic protons would result in a more complex multiplet in the undecoupled spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₂BrF₃N₂), the mass spectrum would show a characteristic molecular ion peak (M⁺).

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 natural abundance. This results in two molecular ion peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2). This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule. The fragmentation pattern would likely involve the loss of the bromine atom and cleavage of the trifluoromethyl group.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Expected Relative Intensity |

| [M]⁺ | C₇H₂⁷⁹BrF₃N₂ | ~250 | ~100% |

| [M+2]⁺ | C₇H₂⁸¹BrF₃N₂ | ~252 | ~98% |

| [M-Br]⁺ | C₇H₂F₃N₂ | ~171 | Variable |

| [M-CF₃]⁺ | C₆H₂Br N₂ | ~181/183 | Variable |

X-ray Crystallography Studies

This analysis reveals critical structural information about the 3-bromo-5-(trifluoromethyl)pyridine (B1279140) core. The study showed that this derivative crystallizes in the triclinic P-1 space group. bohrium.com The geometry of the substituted pyridine ring provides a reliable model for the title compound. The bond lengths and angles are within expected ranges for an aromatic heterocyclic system containing these substituents. The C-Br bond length and the C-C and C-N distances within the pyridine ring are consistent with established values. The trifluoromethyl group exhibits the expected tetrahedral geometry. The dihedral angle between the pyridine ring and the attached benzonitrile (B105546) moiety in the derivative was found to be 21.1° and 12.2° for the two independent molecules in the asymmetric unit, indicating a non-planar arrangement. bohrium.com This type of detailed structural data is invaluable for computational modeling and understanding structure-activity relationships.

Table 4: Selected Crystallographic Data for a 3-Bromo-5-(trifluoromethyl)pyridine Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Key Dihedral Angle | 21.1°, 12.2° |

Source: Data from the crystal structure of 4-(((3-bromo-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)benzonitrile. bohrium.com

V. Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Bioactive Derivatives

The versatility of 3-bromo-5-(trifluoromethyl)picolinonitrile allows for its use in the synthesis of a diverse range of bioactive molecules, from complex organic structures to established pharmacophores, leading to the development of potent agents targeting various diseases.

This compound serves as a key intermediate in the synthesis of complex organic molecules for pharmaceutical applications. The presence of the trifluoromethylpyridine (TFMP) moiety is a recognized structural motif in a number of active pharmaceutical ingredients. nih.gov The biological activities of TFMP derivatives are attributed to the unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine (B92270) ring. nih.gov The trifluoromethyl group, in particular, can enhance metabolic stability and binding affinity of a molecule. The bromine atom on the pyridine ring provides a reactive handle for various cross-coupling reactions, allowing for the construction of more elaborate molecular architectures.

While direct synthesis of hydantoin (B18101) derivatives from this compound is not explicitly detailed in the provided research, the synthesis of structurally related androgen receptor antagonists often involves the use of similar trifluoromethyl-substituted aniline (B41778) precursors. These precursors can be cyclized to form hydantoin structures, which are a key component of several potent bioactive compounds. The general strategy involves the reaction of an isothiocyanate with an amino acid derivative to form a thiohydantoin, which can then be further modified.

The androgen receptor (AR) is a crucial target in the treatment of prostate cancer. aacrjournals.org Non-steroidal antiandrogens are a significant class of drugs for this purpose. aacrjournals.org The this compound scaffold is highly relevant in the design of novel AR antagonists. The trifluoromethyl group is a key feature in many potent AR modulators, contributing to their binding affinity and antagonist activity. aacrjournals.orgoup.com For instance, the introduction of 3,5-bis-trifluoromethyl groups into the B-ring of enobosarm, a selective AR modulator, converted it from an agonist to a potent antagonist. aacrjournals.org This highlights the critical role of the trifluoromethyl substitution pattern in determining the pharmacological activity of AR ligands. aacrjournals.org The cyano group, also present in this compound, is another common feature in advanced AR antagonists, often replacing a nitro group to improve pharmacokinetic properties. oup.com

Table 1: Examples of Androgen Receptor Antagonists and Key Structural Features

| Compound | Key Structural Feature(s) | Reference |

|---|---|---|

| Bicalutamide | Sulfonyl linker, trifluoromethyl group | aacrjournals.org |

| Enzalutamide | Thiohydantoin core, trifluoromethyl group | researchgate.net |

| SK33 & SK51 | Bis-trifluoromethyl phenyl moiety | aacrjournals.org |

| S-23 | Cyano and trifluoromethyl groups | oup.com |

Pyridine derivatives are a known class of compounds that have been investigated as dual inhibitors of HIV reverse transcriptase and integrase. researchgate.netnih.gov While a direct synthetic route from this compound to a marketed anti-HIV agent is not established, its structural motifs are relevant to this field. For example, some pyridine-containing reverse transcriptase inhibitors have been synthesized, demonstrating the utility of the pyridine core in this therapeutic area. nih.gov The development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) often involves heterocyclic scaffolds. rsc.org The unique electronic properties conferred by the trifluoromethyl and cyano groups could be exploited in the design of novel NNRTIs.

The trifluoromethylpyrimidine moiety, structurally related to the trifluoromethylpyridine core of this compound, has been incorporated into novel derivatives with promising anticancer, antifungal, and insecticidal properties. frontiersin.org These derivatives have shown in vitro activity against various cancer cell lines, including PC3 (prostate), K562 (leukemia), Hela (cervical), and A549 (lung). frontiersin.org Furthermore, cyanopyridine-based compounds are recognized for their significant cytotoxic effects against cancer cells by targeting enzymes like Pim-1 kinase. nih.gov The presence of a bromo-substituent in certain heterocyclic compounds has been shown to induce high potency in anticancer activity. nih.govmdpi.com These findings suggest that derivatives of this compound could be promising candidates for the development of new anticancer agents. nih.govmdpi.comekb.eg

In the realm of antiparasitic agents, there is growing interest in developing novel compounds. While direct evidence for the use of this compound in this area is limited, the general importance of substituted heterocyclic compounds in antiparasitic drug discovery suggests its potential as a starting material for new therapeutic agents.

Structure-Activity Relationship (SAR) Studies

The biological activity of derivatives of this compound is significantly influenced by the nature and position of its substituents. In the context of androgen receptor antagonists, the trifluoromethyl group plays a pivotal role in conferring antagonistic activity. aacrjournals.org The steric bulk of the trifluoromethyl group can influence the conformation of the ligand-receptor complex, preventing the receptor from adopting an active conformation. aacrjournals.org

SAR studies on related compounds have provided valuable insights:

Trifluoromethyl Group: The presence and position of the trifluoromethyl group are critical for activity. In some AR antagonists, a 3,5-bis-trifluoromethyl substitution pattern was found to be optimal for potent antagonism. aacrjournals.org This group's electron-withdrawing nature and lipophilicity can enhance binding affinity and metabolic stability. mdpi.com

Cyano Group: The cyano group is an important pharmacophore in many bioactive molecules. In AR antagonists, it has been shown to be a favorable replacement for a nitro group, leading to improved pharmacokinetic profiles. oup.com

The combination of these three functional groups on a pyridine scaffold provides a rich platform for medicinal chemists to design and synthesize novel drug candidates with tailored pharmacological profiles.

Influence of Halogen and Trifluoromethyl Groups on Biological Activity

The biological activity of molecules derived from this compound is significantly influenced by its constituent halogen and trifluoromethyl groups. The bromine atom, typically positioned at the 3-position of the pyridine ring, serves as a key synthetic handle. It readily participates in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This allows for the late-stage introduction of a wide array of substituents, enabling the systematic exploration of the chemical space around the core scaffold to optimize interactions with biological targets.

The trifluoromethyl (-CF3) group, a common feature in many modern pharmaceuticals, exerts a profound effect on the molecule's properties. nih.gov Its strong electron-withdrawing nature can alter the pKa of the pyridine nitrogen and modulate the electron density of the entire ring system, which can be crucial for binding to target proteins. Furthermore, the -CF3 group is known to enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. nih.govresearchgate.net This increased stability can lead to improved pharmacokinetic profiles. Studies on related trifluoromethyl pyrimidine (B1678525) derivatives have demonstrated significant antifungal and even anticancer activities, highlighting the potential of this moiety in generating bioactive compounds. nih.govarabjchem.org

The combination of these groups can lead to synergistic effects. For instance, in the development of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, converting a methyl group on a pyridine moiety to a trifluoromethyl group resulted in a five-fold increase in potency. nih.gov

Modifications for Enhanced Therapeutic Properties

The structure of this compound is amenable to modifications aimed at enhancing the therapeutic properties of the resulting compounds. The reactivity of the bromine atom is the primary route for such modifications. By replacing the bromine with various aryl, heteroaryl, or alkyl groups, medicinal chemists can fine-tune the molecule's size, shape, and electronic properties to improve its potency, selectivity, and safety profile.

For example, derivatization of similar brominated heterocyclic precursors is a key strategy in the development of novel anti-cancer agents. The introduction of different substituents can lead to compounds with improved activity against specific cancer cell lines. Similarly, modifications can be designed to enhance selectivity for a particular enzyme or receptor, thereby reducing off-target effects. In the context of antifungal agents, structure-activity relationship (SAR) studies of oteseconazole, which features a difluoromethyl-pyridine unit, showed that subtle changes to substituents could significantly alter its inhibitory activity against fungal pathogens. mdpi.com

| Original Scaffold Moiety | Modification | Resulting Change in Property | Therapeutic Area | Reference Example |

|---|---|---|---|---|

| Pyridine-CH3 | Conversion to Pyridine-CF3 | 5-fold increase in potency | PI3Kδ Inhibition | Leniolisib Development nih.gov |

| Brominated Heterocycle | Cross-coupling with various groups | Generation of diverse libraries for screening | Oncology | General Anticancer Drug Discovery |

| Difluoromethyl-pyridine | Substitution of chloro group for trifluoroethyl ether | Decreased inhibitory activity | Antifungal (Trichophyton rubrum) | Oteseconazole SAR Study mdpi.com |

Pharmacokinetic and Pharmacodynamic Considerations

The journey of a drug through the body and its effect on the target are governed by its pharmacokinetic (PK) and pharmacodynamic (PD) properties. The chemical features of this compound provide a basis for optimizing these properties.

Impact of Fluorination on Metabolic Stability and Lipophilicity

The incorporation of fluorine, particularly in the form of a trifluoromethyl group, is a widely used strategy to enhance the metabolic stability of drug candidates. researchgate.net The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as the cytochrome P450 family. Placing a -CF3 group at a metabolically vulnerable position can effectively block oxidation at that site.

Research has shown that the trifluoromethyl group can exert a "global protective effect," reducing metabolism at other sites within the molecule as well. nih.gov In a study of picornavirus inhibitors, a trifluoromethyl analog displayed significantly fewer metabolic products compared to its methyl counterpart, demonstrating enhanced stability against microsomal metabolism. nih.gov This increased metabolic stability often leads to a longer half-life and improved bioavailability.

Fluorination also significantly impacts a molecule's lipophilicity (its ability to dissolve in fats and lipids), which is a critical factor for membrane permeability and absorption. The -CF3 group generally increases lipophilicity, which can improve a compound's ability to cross cellular membranes and reach its target. However, this increase must be carefully balanced, as excessively high lipophilicity can lead to poor solubility and other undesirable properties.

| Property | Effect of -CF3 Group | Pharmacokinetic Consequence | Reference |

|---|---|---|---|

| Metabolic Stability | Blocks oxidative metabolism at the site of attachment and can have a global protective effect. | Increased half-life, reduced clearance. | nih.govresearchgate.net |

| Lipophilicity (logP) | Generally increases lipophilicity. | Can enhance membrane permeability and absorption. | researchgate.net |

| Binding Affinity | Can improve interactions with biological targets through electrostatic and hydrophobic effects. | Increased potency and efficacy. | nih.gov |

Modulation of Bioavailability through Chemical Modification

Oral bioavailability, the fraction of an administered drug that reaches systemic circulation, is a key determinant of a drug's clinical utility. The chemical scaffold of this compound allows for modifications that can modulate this critical parameter.

By leveraging the bromine atom for cross-coupling reactions, chemists can introduce polar functional groups to improve aqueous solubility or fine-tune lipophilicity to achieve an optimal balance for absorption and distribution. The enhanced metabolic stability conferred by the trifluoromethyl group contributes directly to improved bioavailability by reducing first-pass metabolism in the liver. nih.gov

Late-Stage Functionalization in Drug Discovery

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex molecules, such as advanced drug candidates, in the final steps of a synthesis. nih.govworktribe.comacs.org This approach allows for the rapid generation of a diverse set of analogs from a common intermediate, which is highly efficient for exploring structure-activity relationships and optimizing drug properties.

The this compound scaffold is exceptionally well-suited for LSF strategies. The bromine atom provides a reliable and predictable site for modification. Using well-established palladium- or copper-catalyzed cross-coupling reactions, a library of derivatives can be quickly synthesized by introducing a wide range of chemical groups at the 3-position. This enables medicinal chemists to systematically probe how changes in this region of the molecule affect its biological activity, selectivity, and pharmacokinetic properties without having to redesign the entire synthesis for each new analog. nih.gov The ability to perform these modifications on a complex, drug-like core is a significant advantage in accelerating the drug discovery process. berkeley.eduresearchgate.net

Vi. Applications in Agrochemical Research

Development of Novel Agrochemical Agents

The quest for new agrochemical agents with improved efficacy, selectivity, and environmental profiles has driven extensive research into fluorine-containing heterocyclic compounds. nih.gov The trifluoromethyl group is a key feature in many modern pesticides, as its high electronegativity and lipophilicity can enhance the biological activity, metabolic stability, and cellular membrane transport of a molecule. nih.govnih.gov

3-Bromo-5-(trifluoromethyl)picolinonitrile serves as a key intermediate in the synthesis of more complex and biologically active molecules for agricultural use. Its structural features offer several points for chemical modification. The bromine atom at the 3-position is a versatile handle for various cross-coupling and nucleophilic substitution reactions, allowing for the introduction of diverse chemical fragments. The nitrile group at the 2-position can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further pathways for derivatization.

While specific commercial pesticides directly synthesized from this compound are not extensively documented in publicly available literature, its utility is analogous to other critical trifluoromethylpyridine intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) and 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF). nih.gov These related compounds are foundational in the production of numerous successful agrochemicals. For instance, 2,3,5-DCTF is a precursor for the herbicide haloxyfop-methyl (B155383) and the fungicide fluazinam. nih.govufl.edu The synthesis of such molecules often involves the displacement of a halogen atom on the pyridine (B92270) ring, a role for which the bromine atom in this compound is well-suited.

The general synthetic strategies for trifluoromethylpyridine derivatives include chlorine/fluorine exchange reactions and the construction of the pyridine ring from a trifluoromethyl-containing building block. nih.govresearchgate.net The use of a pre-functionalized intermediate like this compound allows for a more direct and modular approach to synthesizing libraries of candidate compounds for biological screening.

The trifluoromethylpyridine core is a well-established pharmacophore in a wide range of pesticides, including herbicides, insecticides, and fungicides. nih.govufl.edu This suggests that derivatives of this compound are promising candidates for new pesticidal agents.

Herbicidal Activity: Many commercial herbicides are based on the trifluoromethylpyridine structure. For example, pyridine analogues of certain herbicides have been found to exhibit greater crop selectivity compared to their phenyl counterparts. nih.gov Research into novel picolinic acid derivatives has shown potent herbicidal activity, particularly against broadleaf weeds. The nitrile group of this compound could be hydrolyzed to a picolinic acid, forming the basis for a new family of herbicidal compounds.

Insecticidal Activity: Several potent insecticides contain the trifluoromethylpyridine moiety. After structural optimization, TFMP derivatives have demonstrated insecticidal activity superior to that of corresponding phenyl analogues against lepidopteran pests. nih.gov The compound pyridalyl, which contains a 5-(trifluoromethyl)pyridine structure, is an example of a successful insecticide derived from this class. ufl.edu

Fungicidal Activity: The trifluoromethyl-substituted pyridine structure is also associated with potent fungicidal activity. The commercial fungicide fluazinam, for instance, was developed from this structural class, with research indicating that the trifluoromethyl group conferred higher fungicidal activity than other substituents like chlorine. ufl.edu

Structure-Activity Relationship (SAR) in Agrochemical Context

The biological activity of agrochemicals derived from this compound is highly dependent on their molecular structure. Understanding the structure-activity relationship (SAR) is crucial for optimizing efficacy and selectivity.

The specific arrangement and nature of the functional groups on the this compound scaffold play distinct roles in determining the biological activity of its derivatives.

Trifluoromethyl Group: This group is a strong electron-withdrawing moiety that significantly influences the electronic properties of the pyridine ring. nih.gov It can increase the acidity of N-H protons in amide derivatives, potentially leading to stronger binding with target enzymes. Its lipophilicity aids in the penetration of the molecule through biological membranes. Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to longer residual activity. nih.gov

Bromo and Nitrile Substituents: The positions of these functional groups are critical. The bromine at the 3-position and the nitrile at the 2-position provide specific sites for derivatization. In SAR studies of novel insecticides, the nature of the substituent on the pyridine ring was found to be related to the selectivity of insecticidal activity. researchgate.netnih.gov For example, introducing a chlorine atom at a specific position on a TFMP derivative resulted in higher nematicidal activity compared to an unsubstituted analogue. researchgate.netnih.gov This highlights how modifications at the bromine position could fine-tune the biological activity spectrum.

The following table presents data on the herbicidal activity of novel phenylpyridine derivatives, illustrating the impact of structural modifications on efficacy against various weed species.

| Compound | Post-emergence Inhibition (%) at 37.5 g a.i./hm² |

| A. theophrasti | |

| 7a | 100 |

| 7j | 100 |

| 7k | 100 |

| Fomesafen (Control) | 100 |

| Data sourced from research on α-trifluoroanisole derivatives containing phenylpyridine moieties. wikipedia.org |

This table demonstrates that while several compounds show excellent activity against certain broadleaf weeds (A. theophrasti and A. retroflexus), only compound 7a exhibited a broader spectrum of activity that included other broadleaf and grass weeds, highlighting the sensitivity of herbicidal efficacy to minor structural changes. wikipedia.org

Environmental and Safety Considerations

The environmental fate and toxicological profile of any new agrochemical candidate are of paramount importance. While specific data for this compound is limited, the behavior of related trifluoromethylpyridine compounds can provide insights into its potential environmental impact.

The degradation of pesticides in the environment is influenced by chemical, microbial, and photochemical processes. ufl.edu The presence of both a pyridine ring and a trifluoromethyl group can influence these degradation pathways. For example, some trifluoromethyl-containing herbicides like flazasulfuron (B46402) are known to decompose readily in the environment, which can be an advantage in preventing carry-over damage to subsequent crops. nih.gov The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, can make it susceptible to nucleophilic substitution and degradation. nih.gov

Conversely, halogenated aromatic compounds can be persistent in the environment. Studies on brominated compounds in soil have shown that while degradation can occur, some isomers can be highly resistant. nih.gov The persistence of a pesticide is often measured by its half-life (DT50) in soil. For the herbicide diflufenican, which contains a trifluoromethyl-phenoxy-pyridine structure, a high persistence in soil has been reported, with a half-life of 15 to 30 weeks. The degradation of other halogenated pyridines, such as 3,5,6-trichloro-2-pyridinol (B117793) (a metabolite of chlorpyrifos), has been shown to occur under both aerobic and anaerobic conditions by microbial consortia. researchgate.net

Vii. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. For a substituted pyridine (B92270) derivative such as 3-Bromo-5-(trifluoromethyl)picolinonitrile, these calculations can predict its three-dimensional structure, vibrational frequencies, and electronic properties with a high degree of accuracy. Such studies on related substituted pyridines and quinazolines have demonstrated the utility of DFT methods (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) for obtaining reliable molecular geometries and electronic data. researchgate.net

The electronic structure of this compound is significantly influenced by its substituent groups: the bromine atom, the trifluoromethyl group, and the nitrile group, all attached to a pyridine ring. Studies on similarly halogenated and substituted pyridines provide a framework for understanding these effects. rsc.org

Frontier Molecular Orbitals (HOMO-LUMO): The electron-withdrawing nature of the trifluoromethyl and nitrile groups is expected to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This leads to a relatively large HOMO-LUMO energy gap, which typically correlates with high kinetic stability and low chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. For this compound, negative potential (red/yellow areas) would be expected around the nitrogen atom of the pyridine ring and the nitrile group, indicating regions susceptible to electrophilic attack. The trifluoromethyl group would create a region of positive potential. rsc.orgnih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis on similar fluorinated pyridines has been used to investigate intramolecular charge delocalization. rsc.org For this compound, this analysis would quantify the delocalization of electron density from the pyridine ring to the electron-withdrawing substituents, affecting the strength and reactivity of the ring bonds.

Table 1: Predicted Effects of Substituents on Electronic Properties

| Property | Effect of -Br | Effect of -CF3 | Effect of -CN | Predicted Overall Effect on the Molecule |

| HOMO Energy | Lowers energy | Significantly lowers energy | Significantly lowers energy | Low energy, indicating low propensity to donate electrons |

| LUMO Energy | Lowers energy | Significantly lowers energy | Significantly lowers energy | Low energy, indicating higher propensity to accept electrons |

| HOMO-LUMO Gap | Modifies gap | Increases gap | Increases gap | Relatively large gap, suggesting high kinetic stability |

| Dipole Moment | Increases polarity | Significantly increases polarity | Significantly increases polarity | High overall dipole moment |

| MEP | Creates localized positive potential (σ-hole) | Creates strong positive potential region | Creates strong negative potential region | Complex surface with distinct electrophilic and nucleophilic sites |

This table is illustrative and based on general principles and findings from studies on analogous substituted aromatic compounds.

Computational chemistry is a key tool for elucidating reaction mechanisms by mapping potential energy surfaces and identifying transition states. For this compound, quantum chemical calculations could be employed to study various reactions, such as nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon.

By calculating the activation energies for different potential pathways, researchers can predict the most likely reaction products and regioselectivity. For instance, in SNAr reactions, the strong electron-withdrawing effects of the adjacent nitrile and trifluoromethyl groups would heavily influence the stability of the Meisenheimer complex intermediate, thereby facilitating the substitution. Computational models can precisely quantify these electronic effects and predict reaction barriers, providing insights that are critical for synthetic planning. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in computational drug discovery, allowing for the prediction of how a ligand like this compound might interact with a biological target, typically a protein.

The specific combination of functional groups in this compound suggests several potential modes of interaction within a protein's binding site.

Multipolar Interactions: The trifluoromethyl group is particularly significant. Studies on other fluorinated inhibitors have shown that the CF3 group can engage in favorable multipolar interactions with the protein backbone. nih.govacs.org Specifically, short-distance interactions between the fluorine atoms and the backbone carbonyl carbons (C-F···C=O) can contribute substantially to binding affinity. nih.govacs.orgsoci.org

Hydrogen Bonding: While organic fluorine is a weak hydrogen bond acceptor, the nitrogen atom of the picolinonitrile's pyridine ring and nitrile group can act as effective hydrogen bond acceptors, forming interactions with donor residues like serine, threonine, or asparagine in a binding pocket. acs.org

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites in the protein, such as backbone carbonyl oxygens or the side chains of aspartate or glutamate.

Hydrophobic and π-Interactions: The aromatic pyridine ring can participate in hydrophobic interactions and π-stacking or cation-π interactions with aromatic or charged residues like phenylalanine, tyrosine, tryptophan, or arginine. researchgate.net

Table 2: Potential Ligand-Protein Interactions for this compound

| Molecular Moiety | Type of Interaction | Potential Interacting Protein Residues |

| Trifluoromethyl Group | Multipolar (C-F···C=O), Hydrophobic | Backbone Carbonyls, Leucine, Valine, Alanine |

| Pyridine Ring Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine, Histidine |

| Nitrile Group Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine, Histidine |

| Bromine Atom | Halogen Bond Donor | Backbone Carbonyls, Aspartate, Glutamate |

| Pyridine Ring | π-Stacking, Cation-π, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Arginine, Leucine |

This table summarizes potential interactions based on the chemical nature of the compound's moieties and findings from general protein-ligand interaction studies. nih.govsoci.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structure of compounds with their biological activity. bio-hpc.eu For a series of analogues of this compound, a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be developed. nih.govnih.gov